molecular formula C18H17N3O4 B5712711 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide

Cat. No.: B5712711
M. Wt: 339.3 g/mol
InChI Key: VDZVVLMAGRZCFA-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a quinazolinone moiety and a dimethylphenoxy group. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Attachment of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.

    Introduction of the Dimethylphenoxy Group: The final step involves the etherification of the quinazolinone-acetamide intermediate with 2,6-dimethylphenol under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or quinazolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl functionalities, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide would depend on its specific biological target. Generally, compounds with quinazolinone structures can interact with various enzymes or receptors, modulating their activity. The dimethylphenoxy group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydroquinazolinyl)acetamide: A closely related compound with similar structural features.

    Quinazolinone Derivatives: A broad class of compounds with diverse biological activities.

    Phenoxyacetamides: Compounds with phenoxy and acetamide functionalities.

Uniqueness

The uniqueness of 2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-6-5-7-12(2)16(11)25-10-15(22)20-21-17(23)13-8-3-4-9-14(13)19-18(21)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZVVLMAGRZCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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